molecular formula C6H4N4 B8803918 1-amino-1H-pyrrole-2,4-dicarbonitrile

1-amino-1H-pyrrole-2,4-dicarbonitrile

Cat. No. B8803918
M. Wt: 132.12 g/mol
InChI Key: HCTDXVSHBDGJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-1H-pyrrole-2,4-dicarbonitrile is a useful research compound. Its molecular formula is C6H4N4 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-amino-1H-pyrrole-2,4-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-amino-1H-pyrrole-2,4-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-amino-1H-pyrrole-2,4-dicarbonitrile

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

1-aminopyrrole-2,4-dicarbonitrile

InChI

InChI=1S/C6H4N4/c7-2-5-1-6(3-8)10(9)4-5/h1,4H,9H2

InChI Key

HCTDXVSHBDGJQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1C#N)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of DMF (100 mL) was added 1H-pyrrole-2,4-dicarbonitrile (1.00 g, 8.54 mmol) followed by NaH, 60% dispersion in mineral oil (0.51 g, 12.8 mmol). The solution was stirred at rt for 15 min and then (aminooxy)(diphenyl)phosphine oxide (2.99 g, 12.8 mmol) was added, and the solution was heated to 80° C. for 2 h. Upon cooling to rt the solution was filtered washing with CH2Cl2. The solution was partially concentrated and a white precipitate formed which was filtered. The mother liquor was then evaporated under vacuum and subsequently purified by MPLC (Isco) 100% CH2Cl2 ramping to 9:1 v/v CH2Cl2-EtOAc. The resulting purified fractions were combined and concentrated in vacuo yielding 0.92 g of a white solid (6.98 mmol, yield 82%). 1H-NMR (DMSO-d6) 7.92 (d, J=1.8 Hz, 1H), 7.39 (d, J=1.9 Hz, 1H), 6.66 (s, 2H); MS [M+H]+=133.0; LCMS RT=0.96 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
2.99 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,4-dicyano-pyrrole (3.00 g, 25.6 mmol) in DMF (300 mL) was added sodium hydride (60% in mineral oil, 1.54 g, 38.4 mmol). The mixture was stirred for 15 min. Diphenylphosphinyl amino ester (8.96 g, 38.4 mmol) was added. The mixture was vigorously stirred while heating at 80° C. for 2 h and then cooled to rt. The mixture was filtered using DCM washings. The filtrate was concentrated to dryness to provide desired product (2.00 g, 59%). LTQ LC-MS: [M+H]+ 133.0, RT 0.96 min. The product was used in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Diphenylphosphinyl amino ester
Quantity
8.96 g
Type
reactant
Reaction Step Two
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.